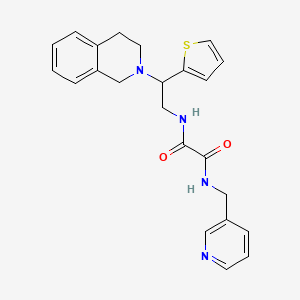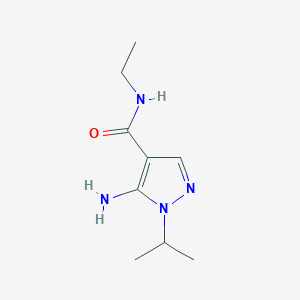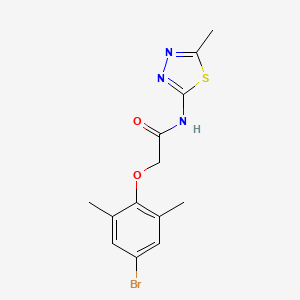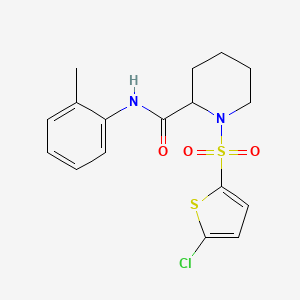
4-(Vinylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Vinylsulfonyl)pyridine is a compound that has been used in various scientific studies . It is a vinyl sulfone-based compound . Vinyl sulfones are widely used as potent irreversible inhibitors of cysteine proteases .
Chemical Reactions Analysis
Vinyl sulfone-based compounds can react with thiols . The reactivity of these compounds can be modified from an irreversible to a reversible reaction with thiols .Wissenschaftliche Forschungsanwendungen
1. Supramolecular Polymeric Materials
4-(Vinylsulfonyl)pyridine, as a part of Poly(4-vinyl pyridine) (P4VP), has been utilized in the development of polymeric supramolecular nanostructures. These structures facilitate hierarchical order-disorder and order-order transitions, significantly impacting functional properties such as electrical conductivity. This application highlights the potential for creating materials with systematic control of phase transitions and microstructural properties (Ruokolainen et al., 1998).
2. Miscibility with Polysulfone
Research on the miscibility of poly(4-vinyl pyridine) (P4Py) with polysulfone (PSf) and carboxylated polysulfone samples (CPSf) has been conducted. P4Py, which contains this compound units, shows varying degrees of miscibility and complexation with CPSf, indicating its potential in material science for creating polymers with specific properties (Goh, Lau, & Lee, 1992).
3. Nanoparticle Preparation and Hydrogen Production
The synthesis of composite poly(4-vinyl pyridine)-silica nanoparticles has been explored, with applications in creating metal nanoparticles for hydrogen production. These nanoparticles demonstrate the utility of this compound in the field of renewable energy and nanotechnology (Sahiner & Yasar, 2013).
4. Photocrosslinkable Polysulfones for Membrane Separation
Photoreactive polysulfones containing this compound units have been synthesized for the production of membranes with significant permselectivity towards water/ethanol separation. This application is crucial in chemical processing and purification technologies (Koch & Ritter, 1993).
5. Electrochemical CO2 Reduction
Poly(4-vinylpyridine), incorporating this compound units, has been used in electrodes for electrochemical CO2 reduction with low overpotential. This application is particularly relevant in the context of artificial photosynthesis and environmental sustainability (Jeong, Kang, Jung, & Kang, 2017).
Wirkmechanismus
Target of Action
The primary targets of 4-(Vinylsulfonyl)pyridine are cysteine proteases . These enzymes play a crucial role in various biological processes, including protein degradation and regulation of key physiological pathways .
Mode of Action
This compound, being a vinyl sulfone, interacts with its targets through a covalent bond formation . The compound inactivates its target enzymes by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .
Biochemical Pathways
The action of this compound primarily affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential for many different biochemical processes involving storage and transfer of genetic information .
Pharmacokinetics
It’s known that vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols . This property could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound, impacting its bioavailability.
Result of Action
The result of the action of this compound is the inactivation of cysteine proteases . This inactivation can lead to changes in various biological processes regulated by these enzymes, potentially leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plasma-induced polymerization of 4-vinyl pyridine has been shown to produce antibacterial polymer coatings . .
Zukünftige Richtungen
Future investigations will concentrate on the covalent and non-covalent interactions between the new warheads and the targeted enzymes . This will be facilitated by combining the presented vinyl sulfones with appropriate recognition units and investigating their applicability as covalent but still reversible inhibitors .
Biochemische Analyse
Biochemical Properties
4-(Vinylsulfonyl)pyridine is known to participate in covalently reversible reactions with thiols . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a potent irreversible inhibitor of cysteine proteases . The nature of these interactions is largely determined by the reactivity of the vinyl sulfone-based compounds, which can be modified from an irreversible to a reversible reaction with thiols .
Cellular Effects
The effects of this compound on cells are largely determined by its interactions with various biomolecules. For example, it has been found to inhibit cysteine proteases, which play crucial roles in various cellular processes . This inhibition can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cysteine proteases. It inactivates these enzymes by adding to the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .
Temporal Effects in Laboratory Settings
It is known that the reactivity of vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols , suggesting potential changes in the effects of this product over time.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-defined. Given its ability to interact with cysteine proteases , it may influence pathways involving these enzymes
Eigenschaften
IUPAC Name |
4-ethenylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-2-11(9,10)7-3-5-8-6-4-7/h2-6H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHPVSJPPQFUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153516-81-4 |
Source


|
| Record name | 4-(ethenesulfonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B2788010.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2788012.png)
![(2S)-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/no-structure.png)
![3-cyclopentyl-7-[(2,3-dimethoxybenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788014.png)

![4-(tert-butyl)-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2788017.png)
![4-Formyl-2-methoxyphenyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2788018.png)





![2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2788028.png)
![7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2788033.png)
